molecular formula C16H14OS B8425668 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol

Cat. No. B8425668
M. Wt: 254.3 g/mol
InChI Key: KDFMIJKUVLQZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

1-(3-phenyl-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C16H14OS/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16/h2-11,17H,1H3

InChI Key

KDFMIJKUVLQZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2S1)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-phenylbenzo[b]thiophene-2-carbaldehyde (430 mg, 1.87 mmol) in THF (10 mL) cooled to −78° C. and under a nitrogen atmosphere was added 3.0M MeMgBr in diethyl ether (1.24 mL) and stirring was continued for 30 min. The reaction mixture was quenched with a saturated solution of NH4Cl (20 mL) and slowly warmed to RT. The mixture was extracted with EtOAc (×2) and the combined organic layers were washed with water, then dried (Na2SO4) and concentrated in vacuo affording 1-(3-phenylbenzo[b]thiophen-2-yl)ethanol as a white solid (472 mg, quantitative). 1H NMR (CDCl3, 400 MHz): δ 7.88-7.84 (1H, m), 7.52-7.28 (8H, m), 5.21 (1H, q, J=6.35 Hz), 2.03 (1H, s), 1.59 (3H, d, J=6.63 Hz).
Name
3-phenylbenzo[b]thiophene-2-carbaldehyde
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-phenylbenzo[b]thiophene-2-carbaldehyde (430 mg, 1.87 mmol) in THF (10 mL) at −78° C. and under a nitrogen atmosphere was added 3.0M methylmagnesium bromide in diethyl ether (1.24 mL) and stirring continued for 30 min. The reaction mixture was quenched with a saturated solution of NH4Cl (20 mL) and slowly warmed to RT. The mixture was extracted with EtOAc (×2) and the combined organic fractions washed with water, dried (Na2SO4) and concentrated in vacuo affording the title compound as a white solid (472 mg, quantitative). 1H NMR (CDCl3, 400 MHz): δ 7.88-7.84 (1H, m), 7.52-7.28 (8H, m), 5.21 (1H, q, J=6.35 Hz), 2.03 (1H, s), 1.59 (3H, d, J=6.63 Hz)
Name
3-phenylbenzo[b]thiophene-2-carbaldehyde
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-(3-phenylbenzo[b]thiophen-2-yl)ethanone (430 mg, 1.704 mmol) dissolved in MeOH (5 mL) at rt was added sodium borohydride (0.093 mL, 2.64 mmol). After 5 min, no starting material remained. The reaction was partitioned between water and EtOAc, and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine then stirred over MgSO4, filtered, and concentrated under reduced pressure to give 1-(3-phenylbenzo[b]thiophen-2-yl)ethanol as a colorless, crystalline solid: 1H NMR (400 MHz, CDCl3) δ 1.46 (d, J=6.3 Hz, 3H), 2.19 (br. s., 1H), 5.09 (q, J=6.5 Hz, 1H), 7.16-7.40 (m, 8H), 7.70-7.77 (m, 1H).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step Two

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